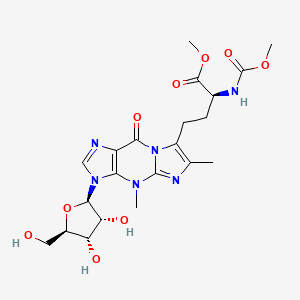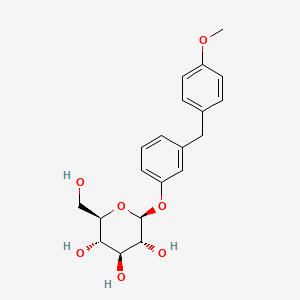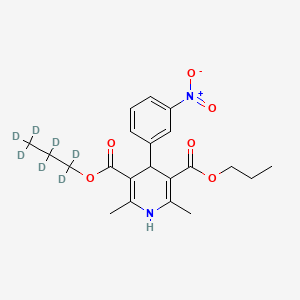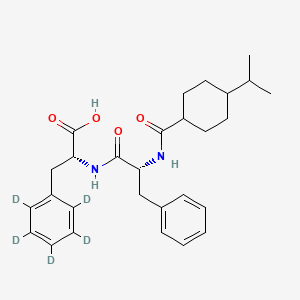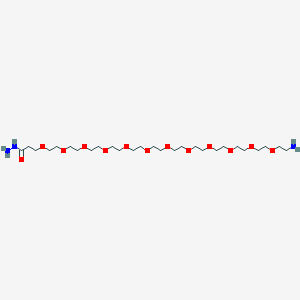
H2N-PEG12-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H2N-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group and a PEG chain consisting of 12 ethylene glycol units. It is widely used in the field of chemical biology and medicinal chemistry for its ability to facilitate the targeted degradation of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG12-Hydrazide typically involves the reaction of a PEG12 derivative with hydrazine. The process begins with the activation of the terminal hydroxyl group of PEG12, which is then reacted with hydrazine to form the hydrazide functional group. The reaction is usually carried out under mild conditions to prevent degradation of the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
H2N-PEG12-Hydrazide undergoes various chemical reactions, including:
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst.
Substitution Reactions: Often performed under basic conditions with suitable leaving groups.
Oxidation and Reduction: Specific reagents such as oxidizing agents or reducing agents are used depending on the desired transformation
Major Products Formed
Applications De Recherche Scientifique
H2N-PEG12-Hydrazide is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Used in the study of protein-protein interactions and the regulation of cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.
Industry: Employed in the development of novel materials and drug delivery systems .
Mécanisme D'action
H2N-PEG12-Hydrazide functions as a linker in PROTACs, which are designed to induce the degradation of specific target proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
H2N-PEG4-Hydrazide: A shorter PEG chain variant with similar functional properties.
H2N-PEG8-Hydrazide: An intermediate PEG chain length with comparable applications.
H2N-PEG16-Hydrazide: A longer PEG chain variant offering different solubility and flexibility characteristics
Uniqueness
H2N-PEG12-Hydrazide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for use in PROTACs, where the linker length can significantly impact the efficacy of protein degradation .
Propriétés
Formule moléculaire |
C27H57N3O13 |
|---|---|
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31) |
Clé InChI |
BXXKONFZCAFZOV-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
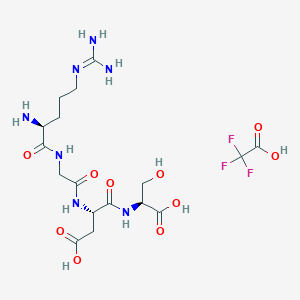
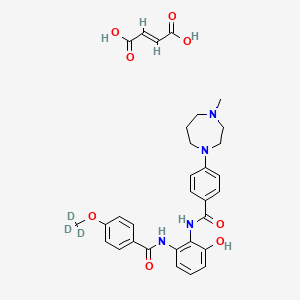

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
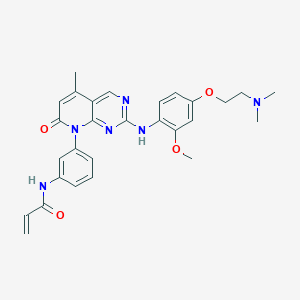
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)


